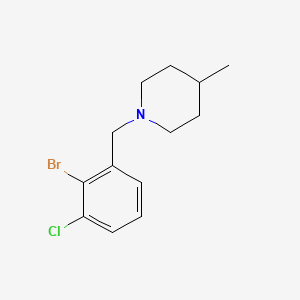
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom This compound features a benzyl group substituted with bromine and chlorine atoms, making it a halogenated derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-3-chlorobenzyl chloride and 4-methylpiperidine.
Nucleophilic Substitution Reaction: The 2-bromo-3-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 4-methylpiperidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To enhance reaction efficiency and control, continuous flow reactors can be employed.
Purification Techniques: Techniques such as recrystallization, distillation, or chromatography are used to purify the final product.
化学反应分析
Types of Reactions: 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, forming dehalogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Aldehydes or ketones.
Reduction Products: Dehalogenated piperidine derivatives.
科学研究应用
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The piperidine ring can mimic the structure of natural ligands, facilitating its role in receptor binding.
相似化合物的比较
- 1-(2-Bromo-4-chlorobenzyl)-4-methylpiperidine
- 1-(2-Bromo-3-fluorobenzyl)-4-methylpiperidine
- 1-(2-Chloro-3-bromobenzyl)-4-methylpiperidine
Comparison:
- Halogen Substitution: The position and type of halogen atoms can significantly affect the compound’s reactivity and binding properties.
- Reactivity: Compounds with different halogen substitutions may exhibit varying reactivity in substitution, oxidation, and reduction reactions.
- Applications: The specific halogen pattern can influence the compound’s suitability for different applications, such as in medicinal chemistry or material science.
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperidine stands out due to its unique combination of bromine and chlorine atoms, which can provide distinct reactivity and binding characteristics compared to its analogs.
属性
IUPAC Name |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN/c1-10-5-7-16(8-6-10)9-11-3-2-4-12(15)13(11)14/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOGOJDYJROJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B8056809.png)
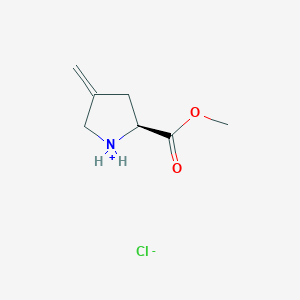
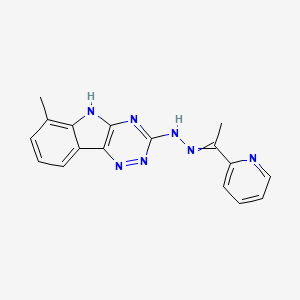
![[(3R)-3-methyloxolan-3-yl]methanamine](/img/structure/B8056853.png)

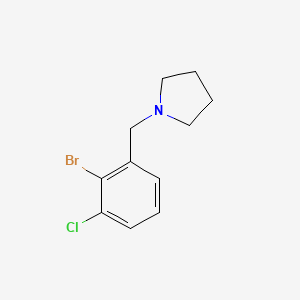
![[(2-Bromo-3-chlorophenyl)methyl]diethylamine](/img/structure/B8056878.png)
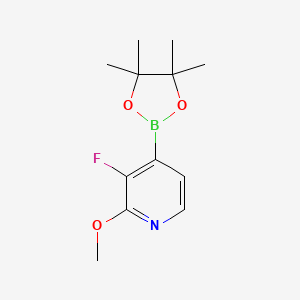
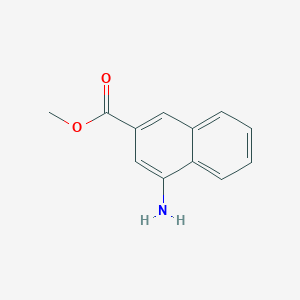
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
methylamine](/img/structure/B8056917.png)
![N-[(6-bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine](/img/structure/B8056919.png)
